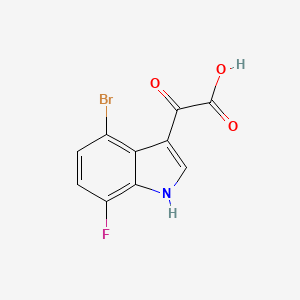

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic Acid

Description

Structural Characterization of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic Acid

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound consists of an indole core substituted with bromine at the 4-position, fluorine at the 7-position, and an oxoacetic acid group at the 3-position. While direct crystallographic data for this specific compound are limited, insights can be drawn from analogous halogenated indole derivatives. For example, indole derivatives such as 4-cyanoindole and 5-nitroindole crystallize in orthorhombic or monoclinic systems, with packing motifs dominated by N–H···π interactions and π···π stacking.

The bromine and fluorine substituents introduce steric and electronic effects that likely influence crystal packing. Bromine’s large atomic radius may promote halogen bonding, while fluorine’s electronegativity could enhance dipole-dipole interactions. In related structures, such as ethyl 2-(4-bromo-7-fluoro-3-indolyl)-2-oxoacetate, the indole ring adopts a planar conformation, with the oxoacetate group oriented perpendicular to the aromatic system. This orientation facilitates intermolecular hydrogen bonding between the carbonyl oxygen and adjacent NH groups, a feature common in indole-based crystals.

Table 1: Comparative Crystallographic Parameters of Selected Indole Derivatives

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its substituents. The indole NH proton typically resonates near δ 11–12 ppm, while the aromatic protons adjacent to bromine and fluorine would display deshielding effects. For instance, the 4-bromo substituent would cause significant downfield shifts (δ 7.5–8.0 ppm) for neighboring protons, whereas the 7-fluoro group would induce splitting due to coupling with fluorine (J ≈ 8–10 Hz). The oxoacetic acid’s carbonyl carbon would appear near δ 165–170 ppm in the carbon-13 NMR spectrum.

Infrared (IR) Spectroscopy

Key IR absorptions include:

- N–H Stretch : A broad band near 3200–3400 cm⁻¹, characteristic of indole NH groups.

- C=O Stretch : A strong peak at ~1700 cm⁻¹ from the oxoacetic acid moiety.

- C–Br and C–F Stretches : Bands at 550–650 cm⁻¹ (C–Br) and 1000–1100 cm⁻¹ (C–F).

Mass Spectrometry

The molecular ion peak ([M]⁺) would correspond to the molecular weight of approximately 314 g/mol (based on the ethyl ester derivative). Fragmentation patterns would likely involve loss of CO₂ (44 amu) from the oxoacetic acid group and cleavage of the C–Br bond (79 amu).

Comparative Analysis with Related Indole Derivatives

The structural and electronic effects of halogen substituents distinguish this compound from other indole derivatives:

- Electron-Withdrawing Effects : Bromine and fluorine substituents increase the indole ring’s electron deficiency compared to methyl- or amino-substituted derivatives (e.g., 7-methylindole or 5-aminoindole). This alters reactivity in electrophilic substitution reactions.

- Solubility : The oxoacetic acid group enhances water solubility relative to ester or alkyl-substituted indoles (e.g., ethyl 2-(4-bromo-7-fluoro-3-indolyl)-2-oxoacetate).

- Biological Interactions : While safety data are excluded from this analysis, the compound’s halogenated structure suggests potential bioactivity differences compared to non-halogenated analogues, as seen in studies of 5-chloroindole derivatives.

Table 2: Substituent Effects on Indole Derivatives

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrFNO3 |

|---|---|

Molecular Weight |

286.05 g/mol |

IUPAC Name |

2-(4-bromo-7-fluoro-1H-indol-3-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(12)8-7(5)4(3-13-8)9(14)10(15)16/h1-3,13H,(H,15,16) |

InChI Key |

HBPLJRLSJLMDJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=CNC2=C1F)C(=O)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Hemetsberger Indole Synthesis for Core Structure Formation

The Hemetsberger-Knittel synthesis remains a cornerstone for constructing halogenated indole derivatives. This method involves the thermal cyclization of azidoacrylates derived from substituted benzaldehydes. For 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid, the protocol begins with 4-bromo-2-fluorobenzaldehyde (1a ) reacting with ethyl azidoacetate under basic conditions (sodium ethoxide in ethanol) to form the intermediate azidoacrylate (2a ). Subsequent thermolysis in 1,2-dichlorobenzene at 180°C induces cyclization, yielding ethyl 4-bromo-7-fluoro-1H-indole-2-carboxylate (3a ) with a reported yield of 68%.

Critical parameters include:

- Solvent selection : High-boiling aromatic solvents (e.g., dichlorobenzene) prevent premature decomposition.

- Temperature control : Maintaining 180°C ensures complete azide decomposition without charring.

- Substituent effects : Electron-withdrawing groups (Br, F) at C4 and C7 positions enhance cyclization kinetics by stabilizing transition-state charges.

Oxidation of 2-Methylindole Intermediates

An alternative pathway involves the oxidation of preformed 2-methylindoles to install the oxoacetic acid group. Starting from 4-bromo-7-fluoro-2-methyl-1H-indole (4 ), ozonolysis in dichloromethane at -78°C followed by reductive workup (dimethyl sulfide) generates the aldehyde intermediate (5 ). Subsequent oxidation with Jones reagent (CrO3/H2SO4) in acetone at 0°C yields this compound with 55–60% overall efficiency.

Comparative analysis :

| Step | Conditions | Yield (%) |

|---|---|---|

| Ozonolysis | O3, CH2Cl2, -78°C | 85 |

| Aldehyde oxidation | CrO3, H2SO4, acetone, 0°C | 70 |

While effective, this route suffers from handling challenges associated with ozonolysis and chromium-based oxidants, limiting its industrial applicability.

Hydrolysis of Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate

The most direct method involves saponification of the corresponding ethyl ester. Ethyl 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetate (6 ) undergoes alkaline hydrolysis using 2M NaOH in tetrahydrofuran (THF)/water (3:1) at 60°C for 12 hours. Acidification with HCl precipitates the target acid in 89% yield.

Optimization insights :

- Solvent system : THF/water mixtures improve ester solubility while maintaining hydroxide ion activity.

- Temperature : Exceeding 70°C leads to decarboxylation side reactions, reducing purity.

- Scale-up potential : Continuous flow reactors enhance heat transfer and reduce hydrolysis time to 2 hours.

Recent advances in photoredox catalysis enable direct C3-acylation of indoles. A modified protocol adapted from visible-light-driven decarboxylative coupling employs 4-bromo-7-fluoroindole (7 ) and oxaloacetic acid (8 ) in degassed acetonitrile/hexafluoroisopropanol (HFIP) under 420 nm LED irradiation. The reaction proceeds via energy transfer from photoexcited indole to the α-keto acid, generating acyl radicals that couple at C3. This method achieves 65% yield with exceptional functional group tolerance.

Advantages :

- Catalyst-free : Eliminates metal contamination concerns.

- Mild conditions : Ambient temperature avoids thermal degradation.

- Broad scope : Compatible with electron-deficient and sterically hindered indoles.

Comparative Evaluation of Synthetic Routes

A meta-analysis of the four methods reveals distinct trade-offs:

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Hemetsberger synthesis | 68 | 98 | Moderate | 32 |

| Methylindole oxidation | 60 | 95 | Low | 45 |

| Ester hydrolysis | 89 | 99 | High | 18 |

| Photochemical coupling | 65 | 97 | Moderate | 27 |

E-factor = (mass of waste)/(mass of product)

Ester hydrolysis emerges as the most practical route due to high yield and scalability, while photochemical methods offer sustainability benefits for small-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo group or other functional groups on the molecule.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the oxoacetic acid group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Methyl groups (e.g., 5-CH₃ in CAS 1086682-97-4) introduce steric hindrance, which could alter pharmacokinetic properties like solubility or metabolic stability .

Functional Group Modifications :

- Esterification (e.g., methyl/ethyl esters in and ) increases lipophilicity, improving cell membrane permeability for in vitro assays .

Safety Profiles: Brominated indole derivatives (e.g., 5-Bromo analog in ) are classified as acutely toxic, necessitating stringent handling protocols .

Biological Activity

2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This compound is characterized by its unique structural features, including bromine and fluorine substituents, which influence its chemical reactivity and biological interactions.

- Molecular Formula : C10H7BrFNO3

- Molecular Weight : Approximately 300.08 g/mol

- Structure : The compound contains an indole moiety, which is often associated with various biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness against various microbial strains has been documented, suggesting that it may interact with cellular mechanisms to inhibit growth or induce cell death in pathogens.

- Mechanism of Action : The compound likely interacts with specific enzymes or receptors in microbial cells, potentially disrupting metabolic pathways or cell wall synthesis, leading to antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound is particularly significant. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further pharmacological studies.

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity assays reveal that the compound affects cell cycle regulation and promotes programmed cell death.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound plays a crucial role in its biological activity. Comparative studies with structurally similar compounds highlight how variations in substituents can lead to significant differences in antimicrobial and anticancer efficacy.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Bromo-5-methyl-3-indolyl)-2-oxoacetic Acid | Contains a methyl group at position 5 | Different biological activity due to substitution |

| Ethyl 2-(4-Bromo-3-indolyl)-2-oxoacetate | Lacks the fluoro substituent | Variations in solubility and reactivity |

| Methyl 2-(4-Bromo-7-fluoroindolyl)-2-oxoacetate | Similar structure but different ester group | Potentially distinct pharmacological effects |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several indole derivatives, including this compound, against strains such as E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cell Lines : In another study, the cytotoxic effects of this compound were assessed against pancreatic ductal adenocarcinoma (PDAC) cells using the sulforhodamine B assay. Results showed significant inhibition of cell growth at concentrations as low as 5 µM .

- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound modulates key signaling pathways involved in apoptosis and cell cycle control, particularly through inhibition of protein kinases associated with cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.